molecular formula C12H14ClFO B1325451 3'-Chloro-3,3-dimethyl-4'-fluorobutyrophenone CAS No. 898764-66-4

3'-Chloro-3,3-dimethyl-4'-fluorobutyrophenone

Cat. No.: B1325451
CAS No.: 898764-66-4
M. Wt: 228.69 g/mol
InChI Key: NSLDELGSJBMJLR-UHFFFAOYSA-N
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Description

3’-Chloro-3,3-dimethyl-4’-fluorobutyrophenone is a synthetic organic compound belonging to the class of phenones. It is known for its unique chemical structure, which includes a chloro group, a dimethyl group, and a fluorobutyrophenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3,3-dimethyl-4’-fluorobutyrophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Friedel-Crafts acylation of 4-chloro-3-fluorobenzene with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 3’-Chloro-3,3-dimethyl-4’-fluorobutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3,3-dimethyl-4’-fluorobutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenones with different functional groups.

Scientific Research Applications

3’-Chloro-3,3-dimethyl-4’-fluorobutyrophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-3,3-dimethyl-4’-fluorobutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3’-Chloro-3,3-dimethyl-4’-fluorobutyrophenone: Known for its unique combination of chloro, dimethyl, and fluoro groups.

    4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone: Similar structure but with different positioning of the fluoro group.

    3’-Chloro-3,3-dimethyl-4’-fluorobutyrophenone analogs: Variations in the substituents on the phenone ring.

Uniqueness

3’-Chloro-3,3-dimethyl-4’-fluorobutyrophenone stands out due to its specific combination of functional groups, which imparts unique chemical and physical properties. These properties make it suitable for a wide range of applications and distinguish it from other similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)8-4-5-10(14)9(13)6-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLDELGSJBMJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642398
Record name 1-(3-Chloro-4-fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-66-4
Record name 1-(3-Chloro-4-fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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